1-(Bromomethyl)naphthalene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)naphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C11H8BrClO2S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromomethyl and sulfonyl chloride functional groups
Vorbereitungsmethoden
The synthesis of 1-(Bromomethyl)naphthalene-2-sulfonyl chloride typically involves the bromination of naphthalene derivatives followed by sulfonylation. One common method is the bromination of 2-methylnaphthalene to form 1-(Bromomethyl)naphthalene, which is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(Bromomethyl)naphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, facilitated by the electron-withdrawing sulfonyl chloride group.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfonic acid under appropriate conditions.
Common reagents used in these reactions include nucleophiles like amines, thiols, and halides, as well as reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)naphthalene-2-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)naphthalene-2-sulfonyl chloride involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic substitution, while the sulfonyl chloride group can react with nucleophiles to form sulfonamides or sulfonic acids. These reactions often involve the formation of intermediate complexes and transition states, which facilitate the overall transformation .
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)naphthalene-2-sulfonyl chloride can be compared to other similar compounds, such as:
1-Bromo-2-(bromomethyl)naphthalene: This compound lacks the sulfonyl chloride group and is primarily used in bromination reactions.
2-Naphthalenesulfonyl chloride: This compound lacks the bromomethyl group and is used in sulfonylation reactions.
1-(Chloromethyl)naphthalene-2-sulfonyl chloride: This compound has a chloromethyl group instead of a bromomethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs.
Eigenschaften
Molekularformel |
C11H8BrClO2S |
---|---|
Molekulargewicht |
319.60 g/mol |
IUPAC-Name |
1-(bromomethyl)naphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H8BrClO2S/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)16(13,14)15/h1-6H,7H2 |
InChI-Schlüssel |
OSYSCQMPSOKLDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.